molecular formula C16H14O4 B1600350 [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl- CAS No. 63297-02-9

[1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-

Cat. No. B1600350
CAS RN: 63297-02-9
M. Wt: 270.28 g/mol
InChI Key: KWJNTOJAUQZMJO-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-” is a chemical compound that is a derivative of biphenyl . Biphenyl compounds are organic compounds containing two benzene rings linked together by a C-C bond .


Synthesis Analysis

The synthesis of biphenyl derivatives often involves several metalated chemical reactions related to biphenyl scaffolds such as Wurtz–Fittig, Ullmann, Bennett–Turner, Negishi, Kumada, Stille, Suzuki–Miyaura, Friedel–Crafts, cyanation, amination, and various electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of “[1,1’-Biphenyl]-4,4’-dicarboxylic acid, 3,3’-dimethyl-” is similar to that of biphenyl, which consists of two connected phenyl rings .


Chemical Reactions Analysis

Biphenyl compounds undergo similar reactions to benzene as they both undergo electrophilic substitution reactions .

Scientific Research Applications

Molecular Structure and Hydrogen Bonding

  • The molecular structure and hydrogen bonding patterns of Biphenyl-4,4′-dicarboxylic acid derivatives have been extensively studied, revealing the acid's ability to form hydrogen-bonded chains with solvate molecules such as N,N-dimethylformamide (DMF). These chains are significant in understanding the crystalline properties and potential for constructing supramolecular architectures (Jakobsen, Wragg, & Lillerud, 2010).

Supramolecular Networks and Porosity

  • Research on tricarboxylic acid derivatives, closely related to the specified compound, demonstrates their capacity to form two-dimensional nanoporous networks. These networks can vary in pore size and shape depending on solute concentration, highlighting the potential for applications in materials science, particularly in the design of porous materials for catalysis or separation processes (Dienstmaier, Mahata, Walch, Heckl, Schmittel, & Lackinger, 2010).

Synthesis and Biological Activity

  • The synthesis of novel biphenyl ester derivatives and their potential as tyrosinase inhibitors have been explored. These studies show the structural adaptability of biphenyl-based compounds for pharmaceutical applications, emphasizing their role in developing treatments targeting enzyme inhibition (Kwong et al., 2017).

Metal-Organic Frameworks (MOFs)

  • Biphenyl-4,4′-dicarboxylic acid derivatives serve as building blocks for constructing metal–organic frameworks (MOFs) with diverse structural features. These materials have applications ranging from gas storage and separation to catalysis, highlighting the importance of biphenyl-4,4′-dicarboxylic acid derivatives in materials chemistry (Sun et al., 2010).

Coordination Polymers and Functional Properties

  • The use of biphenyl-4,4′-dicarboxylic acid derivatives in forming coordination polymers has been documented. These studies reveal the versatility of these compounds in creating materials with varied dimensionalities and functionalities, which can be applied in fields such as luminescent materials and sensors (Shao et al., 2016).

Safety and Hazards

Biphenyl compounds can cause skin irritation, serious eye irritation, and may cause respiratory irritation . They are also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary targets of the compound 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid are currently unknown

Biochemical Pathways

Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways . Once the targets are identified, it will be possible to map the compound’s effects onto specific biochemical pathways and understand their downstream effects.

Result of Action

The molecular and cellular effects of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid’s action are currently unknown . These effects can be diverse, ranging from changes in cell signaling and metabolism to alterations in cell growth and survival.

Action Environment

The action, efficacy, and stability of 3,3’-Dimethyl-[1,1’-biphenyl]-4,4’-dicarboxylic acid can be influenced by various environmental factors . These can include the pH and composition of the biological medium, the presence of other interacting molecules, and physical factors such as temperature and pressure.

properties

IUPAC Name

4-(4-carboxy-3-methylphenyl)-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-9-7-11(3-5-13(9)15(17)18)12-4-6-14(16(19)20)10(2)8-12/h3-8H,1-2H3,(H,17,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJNTOJAUQZMJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473244
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63297-02-9
Record name [1,1'-Biphenyl]-4,4'-dicarboxylic acid, 3,3'-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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